molecular formula C9H8ClN3O B1424385 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-72-0

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1424385
CAS No.: 1126635-72-0
M. Wt: 209.63 g/mol
InChI Key: IWUAROCRGSEOMO-UHFFFAOYSA-N
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Description

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol, this compound belongs to the class of 1,2,3-triazole derivatives, which are recognized as valuable scaffolds in medicinal chemistry and drug discovery . These compounds are frequently investigated for their diverse biological activities, with related triazole derivatives demonstrating significant antinociceptive and anti-inflammatory properties in scientific studies . The mechanism of action for such compounds is complex and may involve the modulation of specific ion channels and inflammatory pathways . This particular molecule, characterized by its 2-chlorophenyl substitution and hydroxymethyl functional group, serves as a versatile building block for the synthesis of more complex molecules and chemical libraries. Researchers utilize this compound to explore structure-activity relationships and develop new bioactive agents. The SMILES notation for this compound is C1=CC=C(C(=C1)N2C=C(N=N2)CO)Cl . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAROCRGSEOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126635-72-0
Record name [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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Preparation Methods

Method A: Hydrazine and Formamide Route

This classical route involves the reaction of hydrazine hydrate with formamide, often under controlled temperature conditions, to produce 1H-1,2,4-triazole with high yield and purity:

Step Reagents & Conditions Description Yield & Purity
1 Hydrazine hydrate + formamide Heating at 180-260°C 80-90% yield, ~90% purity
2 Vacuum distillation To isolate the triazole melt High purity, minimal by-products

This method is favored for its simplicity and high yield, with the process involving initial formation of diformyl hydrazine, followed by cyclization to the triazole ring.

Method B: Hydrazine and Formic Ether (High-Pressure Method)

According to recent patents, such as CN105906575A, the process involves:

  • Adding formic ether, hydrazine hydrate, and ammonium salts into a high-pressure reactor.
  • Heating under sealed conditions at 160-180°C to promote reaction.
  • Evaporating methyl alcohol byproduct during the process.
  • Crystallizing the resulting 1H-1,2,4-triazole after cooling.

This method emphasizes high reaction efficiency and product purity, with the advantage of continuous removal of by-products to drive the reaction forward.

Functionalization to Introduce Chlorophenyl and Hydroxymethyl Groups

After obtaining the triazole core, the next step involves selective substitution at the 4-position to introduce the hydroxymethyl group and at the 1-position for chlorophenyl substitution.

Method C: Nucleophilic Substitution and Aromatic Substitution

  • Chlorophenyl substitution can be achieved via nucleophilic aromatic substitution (SNAr) on the triazole ring, using 2-chlorophenyl derivatives under basic conditions.
  • Hydroxymethylation involves formaldehyde or paraformaldehyde reacting with the triazole nucleus, typically under acidic or basic catalysis, to afford the methanol substituent at the 4-position.

Overall Synthetic Route

Based on the above, a typical synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol could be summarized as follows:

Step Description Conditions References
1 Synthesis of 1H-1,2,4-triazole Hydrazine hydrate + formamide or formic ether, 160-260°C ,
2 Chlorophenyl substitution at N-1 Nucleophilic substitution with 2-chlorophenyl derivatives Literature-based
3 Hydroxymethylation at C-4 Formaldehyde or paraformaldehyde addition Standard heterocycle functionalization

Research Findings and Data

Recent research emphasizes the importance of controlling reaction conditions to maximize yield and purity:

  • Temperature Control: Heating between 160-180°C optimizes the cyclization of hydrazine derivatives to triazoles.
  • Molar Ratios: Excess hydrazine (at least 4:1 molar ratio with formamide) improves yield and reduces by-products.
  • Purification: Vacuum distillation and recrystallization from solvents like ethanol or methyl ethyl ketone are effective purification steps.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Yield Advantages References
Hydrazine + Formamide Hydrazine hydrate, formamide 180-260°C, sealed reactor 80-90% High purity, straightforward ,
Hydrazine + Formic Ether Hydrazine, formic ether, ammonium salts 160-180°C, high-pressure 85-97% Continuous removal of by-products
Formaldehyde Addition Triazole + formaldehyde Reflux in ethanol Variable Functionalization of C-4 General heterocycle chemistry

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole, altering its chemical properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under basic conditions.

Major Products:

  • Oxidation of the methanol group yields [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid.
  • Reduction of the triazole ring forms dihydrotriazole derivatives.
  • Substitution of the chlorine atom results in various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It is employed in the synthesis of polymers and nanomaterials with unique properties.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Diagnostics: It is used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Agriculture: The compound is used in the formulation of pesticides and herbicides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target. The chlorophenyl group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The methanol group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions disrupt the normal function of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs differ in the substituent positions on the phenyl ring or the functional groups attached to the triazole core:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Feature Reference
[1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2-chlorophenyl, -CH2OH C9H8ClN3O 209.63 Target compound
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-chlorophenyl, -CH2OH C9H8ClN3O 209.63 Positional isomer
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 3-chloro-4-methylphenyl, -COCF3 C11H7ClF3N3O 289.64 Trifluoroacetyl group
[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-fluorophenyl, -CH2OH C9H8FN3O 193.18 Fluorine substituent
(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol 4-bromophenyl, -CH2OH C9H8BrN3O 254.08 Bromine substituent

Key Observations :

  • Positional Isomerism : The 2-chlorophenyl analog (target) may exhibit distinct steric and electronic effects compared to its 4-chloro isomer, influencing reactivity and binding interactions .
Anticancer Activity
  • Compound 74 (3-fluorophenyl analog) : IC50 = 45.1 µM against A549 lung cancer cells.
  • Compound 75 (3-chlorophenyl analog) : IC50 = 78.9 µM .
Antimalarial Activity
COX-2 Inhibition
  • Compound 5a (2-chlorophenyl ester) : Exhibited selective COX-2 inhibition, highlighting the role of the 2-chloro substituent in target engagement .

Physical Properties

Compound Melting Point (°C) Solubility Stability Reference
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Not reported Likely polar solvents Stable under ambient conditions
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one Not reported Enhanced lipophilicity Stable (CAS: 1271563-43-9)
CQTrICh-analog 7h 207.2–207.6 Methanol/DCM Thermally stable

Biological Activity

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole compound notable for its potential biological activities. Triazoles are five-membered heterocyclic compounds that have garnered attention for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₃O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 1126635-72-0
  • Canonical SMILES : C1=CC=C(C(=C1)N2C=C(N=N2)CO)Cl

The structure features a chlorophenyl group attached to a triazole ring with a methanol substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Triazole derivatives are known to inhibit specific enzymes involved in metabolic pathways or cellular processes. For instance, research indicates that triazole compounds can act as inhibitors of the DprE1 enzyme, which is critical in the biosynthesis of mycobacterial cell walls and presents a target for tuberculosis treatment .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of triazole derivatives. In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic functions.

Pathogen Inhibition Zone (mm) MIC (μg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies on human cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For example, one study reported an IC₅₀ value of approximately 10 μM against non-small cell lung cancer cells .

Cell Line IC₅₀ (μM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)12
HeLa (Cervical Cancer)15

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their DprE1 inhibitory activity. Compounds similar to this compound were tested for their ability to inhibit DprE1 with promising results indicating potential for tuberculosis treatment . The study highlighted structure-activity relationships that could be leveraged for further drug development.

Q & A

Q. What are the established synthetic routes for [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, General Method 1.1 involves reacting 2-chlorophenylboronic acid with propargyl alcohol under Cu(I) catalysis, yielding the product as an off-white solid with ~7% yield . Optimizing solvent systems (e.g., THF/H₂O mixtures), catalyst loading (e.g., Cu(OAc)₂), and temperature (room temperature vs. heated) can improve yields. Lower yields may arise from steric hindrance due to the 2-chlorophenyl substituent, which slows cycloaddition kinetics .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm regioselectivity of triazole formation (e.g., singlet at δ 8.31 ppm for triazole C-H) and methanol group integration (δ 4.80–4.78 ppm, 2H) .
  • LCMS : Verify molecular ion peak (e.g., m/z 194.1 [M+H]⁺) and purity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing; SHELXL is widely used for refinement .

Advanced Research Questions

Q. How can crystallographic data discrepancies in triazole derivatives be resolved?

Discrepancies in unit cell parameters or thermal motion artifacts can arise from twinning or poor crystal quality. Use SHELXL for refinement, leveraging constraints for hydrogen bonding and torsional angles. For example, slow evaporation of methanol/dichloromethane (1:1 v/v) solutions often yields diffraction-quality crystals. If twinning is detected (e.g., via PLATON), apply twin-law refinement .

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?

Design assays targeting enzymes like Notum carboxylesterase , a Wnt-signaling regulator. Use fluorescence-based substrates (e.g., 4-methylumbelliferyl acetate) to monitor inhibition. IC₅₀ values can be calculated via dose-response curves. Structural analogs (e.g., 4-chlorophenyl derivatives) show IC₅₀ ~10 µM, suggesting the 2-chloro substituent enhances hydrophobic binding .

Q. How can molecular docking elucidate structure-activity relationships (SAR) for triazole derivatives?

Dock the compound into target protein active sites (e.g., EGFR, PDB: 4HJO) using software like AutoDock Vina. Focus on interactions between the triazole ring (hydrogen bonding with backbone amides) and the 2-chlorophenyl group (π-π stacking with aromatic residues). Energy minimization and MD simulations refine binding poses, correlating with experimental IC₅₀ values .

Q. What methodologies address low synthetic yields in triazole methanol derivatives?

Low yields (~7% in direct CuAAC) may result from competing side reactions. Strategies include:

  • Pre-functionalized alkynes : Use propargyl alcohol derivatives to reduce steric bulk.
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 60°C, 30 min) .
  • Post-synthetic oxidation : Convert intermediates (e.g., aldehydes) to target alcohols via Jones reagent (CrO₃/H₂SO₄) .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve conflicting biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Cross-validate using:

  • Orthogonal assays : Compare enzyme inhibition (e.g., Notum) with cellular viability (MTT assay in HeLa/MCF-7 cells).
  • HPLC purity checks : Ensure >95% purity via reverse-phase chromatography .

Q. What computational tools predict physicochemical properties relevant to drug development?

Use SwissADME to calculate LogP (~1.2), PSA (~60 Ų), and solubility. The 2-chlorophenyl group increases hydrophobicity (LogP +0.5), potentially improving membrane permeability but reducing aqueous solubility. Adjust substituents (e.g., methoxy groups) to balance properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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